Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

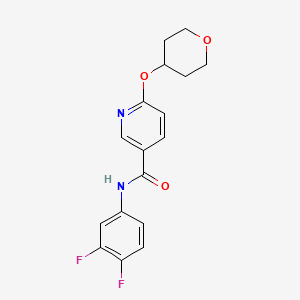

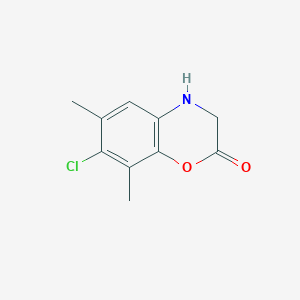

The compound “Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate” is a synthetic compound that has drawn attention from researchers due to its potential applications in various fields of research and industry, including the pharmaceutical industry. It belongs to the class of compounds known as thiophenes and pyrrolidines .

Molecular Structure Analysis

The compound contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . It also contains a thiophene ring, a five-membered heterocycle with one sulfur atom .科学的研究の応用

Medicinal Chemistry

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as:

- Anti-inflammatory : Thiophene derivatives have been found to have anti-inflammatory properties .

- Anti-psychotic : They have also been used in the treatment of psychotic disorders .

- Anti-arrhythmic : These compounds have been used to regulate heart rhythm .

- Anti-anxiety : Thiophene derivatives have been used to relieve anxiety .

- Anti-fungal : They have been used to treat fungal infections .

- Antioxidant : These compounds have been found to have antioxidant properties .

- Estrogen receptor modulating : Thiophene derivatives have been used to modulate estrogen receptors .

- Anti-mitotic : They have been used to inhibit cell division .

- Anti-microbial : Thiophene derivatives have been used to kill or inhibit the growth of microorganisms .

- Kinases inhibiting : These compounds have been used to inhibit kinases, enzymes that catalyze the transfer of phosphate groups .

- Anti-cancer : Thiophene derivatives have been used in the treatment of cancer .

Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Biological Research

In biological research, thiophene derivatives have been used to study their inhibitory effects against various organisms. For example, among all the synthesized derivatives, compound 12 showed a greater inhibitory effect against the organisms used, particularly against B. subtilis, E. coli, P. vulgaris, and S. aureus .

Drug Development

Thiophene derivatives have been used in the development of new drugs. For example, Prasad et al. synthesized newly ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives . The synthesized compounds were screened for their antibacterial activity by using the minimum inhibitory concentration (MIC) method .

Synthetic Chemistry

In synthetic chemistry, thiophene derivatives have been used in various reactions. For example, in the [3+2] cycloaddition reaction of 35 with alkyne moiety 34 and regioselective cycloisomerization led to thiophenes 36 in good to excellent yields .

Condensation Reactions

The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under the basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .

特性

IUPAC Name |

ethyl 5-phenyl-3-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S2/c1-2-31-24(28)22-20(16-21(32-22)17-8-4-3-5-9-17)25-23(27)18-10-12-19(13-11-18)33(29,30)26-14-6-7-15-26/h3-5,8-13,16H,2,6-7,14-15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRSCIUBYLUNMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-phenyl-3-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)

![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)

![3-(2-Azepan-1-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2539407.png)

![4-{3-[4-(Prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]benzenesulfonyl}piperazin-2-one](/img/structure/B2539409.png)

![5-(2-furyl)-N~3~-[3-(methylanilino)propyl]-3-isoxazolecarboxamide](/img/structure/B2539418.png)

![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)